molecular formula C8H12 B3193742 3-Octen-5-yne, (Z)- CAS No. 74744-34-6

3-Octen-5-yne, (Z)-

Cat. No.: B3193742
CAS No.: 74744-34-6
M. Wt: 108.18 g/mol
InChI Key: DEDXOXBKCFZRJB-UHFFFAOYSA-N
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Description

3-Octen-5-yne, (Z)- is an organic compound with the molecular formula C8H12 It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it an enyne The compound’s structure is denoted by the SMILES string CCC=CC#CCC, indicating the arrangement of carbon and hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octen-5-yne, (Z)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific conditions to form the enyne structure. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of 3-Octen-5-yne, (Z)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Octen-5-yne, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reactions may use reagents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Octen-5-yne, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Octen-5-yne, (Z)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both double and triple bonds allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-yne: Another enyne with a different arrangement of double and triple bonds.

    2-Octen-4-yne: Similar structure but with the double and triple bonds at different positions.

    3-Octyne: Contains only a triple bond without the double bond.

Uniqueness

3-Octen-5-yne, (Z)- is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

oct-3-en-5-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDXOXBKCFZRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC#CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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